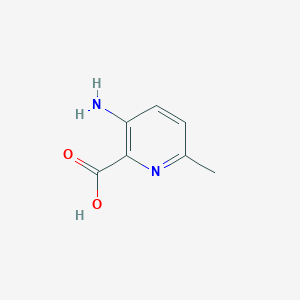

3-Amino-6-methylpicolinic acid

説明

Contextualization within the Picolinic Acid Family of Heterocyclic Compounds

3-Amino-6-methylpicolinic acid belongs to the picolinic acid family, which are derivatives of pyridine-2-carboxylic acid. nih.gov Picolinic acids are a class of heterocyclic aromatic compounds characterized by a pyridine (B92270) ring with a carboxylic acid group at the 2-position. ontosight.aiatamanchemicals.com The parent compound, picolinic acid, is a natural metabolite of tryptophan. asm.org

The addition of various functional groups to the pyridine ring of picolinic acid gives rise to a diverse family of compounds with a wide range of chemical and physical properties. For instance, the presence of a methyl group, as seen in 5-methylpicolinic acid, modifies the compound's properties compared to the parent picolinic acid. ontosight.ai Similarly, the amino and methyl substitutions in this compound confer specific characteristics that are a subject of ongoing research.

Significance of Pyridine-2-carboxylic Acid Derivatives in Medicinal Chemistry and Materials Science

Pyridine-2-carboxylic acid derivatives are highly versatile scaffolds in medicinal chemistry due to their ability to interact with biological targets. nih.govontosight.ai The nitrogen atom in the pyridine ring and the carboxylic acid group allow for various interactions, including hydrogen bonding and metal ion coordination, which are crucial for biological activity. nih.gov These derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For example, some picolinic acid-based compounds have shown potential as synthetic auxin herbicides. mdpi.com

In the realm of materials science, pyridine-2-carboxylic acid derivatives are utilized as building blocks for creating new materials with specific properties. chemimpex.com They can act as ligands to form stable complexes with transition metals, which can function as catalysts in various chemical reactions. atamanchemicals.commdpi.com These complexes are also being explored for their potential in the development of metal-organic frameworks (MOFs), which are materials with high porosity and surface area. atamanchemicals.com

Historical Trajectory and Evolution of Research on Substituted Aminopicolinic Acids

The history of picolinic acid research is intertwined with the broader history of pyridine chemistry, which began in the mid-19th century. The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis, paved the way for the creation of a vast number of substituted pyridines.

Research into aminopicolinic acids specifically has led to the synthesis and characterization of various derivatives. umsl.eduumsl.edu Early work focused on establishing synthetic routes to these compounds. For example, 4-aminopicolinic acid has been synthesized through the nitration of picolinic acid N-oxide followed by reduction. umsl.edu More complex derivatives have been created using techniques like the Sonogashira coupling reaction to introduce different substituents. umsl.eduumsl.edu The ongoing research in this area continues to explore new synthetic methodologies and investigate the properties and potential applications of novel substituted aminopicolinic acids.

Structure

3D Structure

特性

IUPAC Name |

3-amino-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUDROLFILJFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341371 | |

| Record name | 3-Amino-6-methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-71-8 | |

| Record name | 3-Amino-6-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 6 Methylpicolinic Acid

Regioselective Synthesis Strategies for 3-Amino-6-methylpicolinic Acid

The precise placement of the amino, methyl, and carboxylic acid groups on the pyridine (B92270) ring requires carefully designed synthetic routes. Both traditional organic synthesis and modern biocatalytic methods offer viable pathways to achieve this regioselectivity.

Multistep Organic Synthesis from Pyridine Precursors

A plausible multistep synthesis of this compound can be envisioned starting from readily available pyridine derivatives, such as 2,6-lutidine. This strategy involves a sequence of oxidation, nitration, and reduction reactions.

A general approach for the synthesis of aminopicolinic acids involves the nitration of a picolinic acid N-oxide, followed by the reduction of the nitro group. umsl.edu For the target molecule, the synthesis could commence with the selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid, yielding 6-methylpicolinic acid. nih.gov This transformation can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4). wikipedia.org

The subsequent introduction of the amino group at the 3-position can be accomplished through an electrophilic nitration reaction. To control the regioselectivity, the pyridine nitrogen is typically activated as an N-oxide. The resulting 6-methylpicolinic acid N-oxide can then be nitrated, followed by reduction of the nitro group to an amine using methods such as catalytic hydrogenation. umsl.edu

Table 1: Proposed Multistep Synthesis from 2,6-Lutidine

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Selective Oxidation | KMnO4 | 6-Methylpicolinic acid |

| 2 | N-Oxide Formation | m-CPBA or H2O2/Acetic acid | 6-Methylpicolinic acid N-oxide |

| 3 | Nitration | H2SO4/HNO3 | 3-Nitro-6-methylpicolinic acid N-oxide |

| 4 | Reduction | H2, Pd/C | This compound |

Functional Group Interconversions on Halogenated Picolinic Acid Scaffolds

An alternative and highly effective strategy involves the synthesis of a halogenated picolinic acid scaffold, followed by the conversion of the halogen to an amine functionality. This approach leverages modern cross-coupling methodologies.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com This reaction is particularly well-suited for the conversion of aryl halides to aryl amines and has been successfully applied to pyridine systems. acsgcipr.orgorganic-chemistry.org

A synthetic route employing this methodology would first involve the preparation of a 3-halo-6-methylpicolinic acid derivative. For instance, the synthesis of 6-chloro-3-fluoro-2-picolinic acid has been reported, starting from 6-chloro-3-fluoro-2-methylpyridine, which is oxidized to the corresponding carboxylic acid. google.com A similar strategy could be adapted to synthesize 3-chloro- or 3-bromo-6-methylpicolinic acid.

Once the halogenated scaffold is obtained, a Buchwald-Hartwig amination can be performed using an ammonia (B1221849) equivalent or a protected amine source, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, to introduce the amino group at the 3-position. wikipedia.org

Table 2: Buchwald-Hartwig Amination Approach

| Starting Material | Reagents and Conditions | Product |

| 3-Halo-6-methylpicolinic acid ester | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Amine source (e.g., Benzophenone imine), followed by hydrolysis | This compound |

Biocatalytic Approaches to Aminopicolinic Acid Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of complex organic molecules. acs.org Enzymatic reactions can provide exquisite control over regioselectivity under mild reaction conditions.

A promising biocatalytic route for the synthesis of picolinic acids involves the enzymatic ring cleavage of ortho-aminophenols. The enzyme 2-aminophenol (B121084) 1,6-dioxygenase has been shown to catalyze the ring cleavage of various ortho-aminophenols, with the resulting products spontaneously cyclizing to form picolinic acids. oup.com

Notably, it has been demonstrated that resting cells of Escherichia coli harboring the gene for 2-aminophenol 1,6-dioxygenase can convert 6-amino-m-cresol into 5-methylpicolinic acid with high yields. oup.com This suggests that a suitably substituted ortho-aminophenol, specifically 2-amino-5-methylphenol, could serve as a substrate for the biocatalytic synthesis of this compound. The enzyme would catalyze the cleavage of the aromatic ring, followed by spontaneous cyclization and aromatization to yield the desired product.

Table 3: Biocatalytic Synthesis via Enzymatic Ring Cleavage

| Substrate | Enzyme | Product |

| 2-Amino-5-methylphenol | 2-Aminophenol 1,6-dioxygenase | This compound |

Derivatization Reactions of this compound

The presence of both an amino and a carboxylic acid group on the this compound scaffold allows for a variety of derivatization reactions. These transformations are useful for creating libraries of related compounds for further research.

The carboxylic acid group can undergo standard esterification reactions with various alcohols in the presence of an acid catalyst to form the corresponding esters. Amide formation can also be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent.

The amino group is nucleophilic and can participate in a range of reactions. For instance, it can be acylated using acyl chlorides or anhydrides to form amides. nih.gov It can also undergo alkylation reactions. Furthermore, the amino group allows for the introduction of various substituents through reactions such as diazotization followed by Sandmeyer-type reactions, although care must be taken due to the presence of the activating carboxylic acid group. Derivatization reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are also commonly used to modify amino acids. researchgate.net

Table 4: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Class |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling agent | Amide |

| Amino Group | Acylation | Acyl chloride or Anhydride (B1165640) | Amide |

| Amino Group | N-Alkylation | Alkyl halide, Base | Substituted Amine |

Amine Group Functionalization

The primary aromatic amine group in this compound is a key site for a variety of chemical modifications. One of the most powerful methods for transforming this group is through diazotization, followed by subsequent displacement reactions, collectively known as the Sandmeyer and related reactions. nsf.govwikipedia.orglscollege.ac.inmasterorganicchemistry.com

Diazotization and Sandmeyer Reactions

The process begins with the diazotization of the 3-amino group. This is typically achieved by treating the compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). mnstate.edu This reaction converts the amino group into a highly reactive diazonium salt, specifically 6-methyl-2-carboxypyridine-3-diazonium salt. google.com

The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), which can be readily displaced by a variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed displacement of the diazonium group. wikipedia.orglscollege.ac.in This provides a reliable pathway to introduce a range of substituents at the 3-position of the pyridine ring.

Key transformations via the Sandmeyer reaction include:

Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) yields the corresponding 3-chloro-, 3-bromo-, or 3-iodo-6-methylpicolinic acid derivatives. wikipedia.orgmasterorganicchemistry.com

Cyanation: The use of copper(I) cyanide (CuCN) introduces a cyano group, forming 3-cyano-6-methylpicolinic acid. wikipedia.org

Hydroxylation: Reaction with water, often in the presence of a copper catalyst, leads to the formation of 3-hydroxy-6-methylpicolinic acid. lscollege.ac.in

The general mechanism of the Sandmeyer reaction is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the halide or cyanide from the copper salt to form the final product and regenerate the copper(I) catalyst. wikipedia.org

| Starting Material | Reagents | Product | Transformation |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl, 0-5 °C 2. CuCl | 3-Chloro-6-methylpicolinic acid | Chlorination |

| This compound | 1. NaNO₂, HBr, 0-5 °C 2. CuBr | 3-Bromo-6-methylpicolinic acid | Bromination |

| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C 2. KI | 3-Iodo-6-methylpicolinic acid | Iodination |

| This compound | 1. NaNO₂, HCl, 0-5 °C 2. CuCN | 3-Cyano-6-methylpicolinic acid | Cyanation |

| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O, heat | 3-Hydroxy-6-methylpicolinic acid | Hydroxylation |

Carboxylic Acid Group Derivatization (e.g., Esterification, Amidation)

The carboxylic acid group at the 2-position of the pyridine ring offers another handle for synthetic modifications, primarily through esterification and amidation reactions.

Esterification

Esterification of this compound can be achieved through several methods. A common approach for amino acids and their derivatives is reaction with an alcohol in the presence of an acid catalyst. nih.gov For instance, treatment with methanol (B129727) and a strong acid like sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride gas through the methanolic solution can yield the corresponding methyl ester, methyl 3-amino-6-methylpicolinate. nih.govumsl.edu Another effective method involves the use of thionyl chloride (SOCl₂) in an alcohol, which first converts the carboxylic acid to the more reactive acyl chloride intermediate. nih.gov

| Alcohol | Reagents/Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalyst), reflux | Methyl 3-amino-6-methylpicolinate |

| Ethanol | HCl (gas), reflux | Ethyl 3-amino-6-methylpicolinate |

| Methanol | SOCl₂, reflux | Methyl 3-amino-6-methylpicolinate |

Amidation

The formation of amides from this compound involves coupling with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is generally inefficient and requires high temperatures. researchgate.net Therefore, the carboxylic acid is typically activated first. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with the desired amine in the presence of a base to yield the corresponding amide.

Alternatively, various peptide coupling reagents can be employed for the direct amidation of the carboxylic acid with an amine under milder conditions. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net

| Amine | Reagents/Conditions | Product |

|---|---|---|

| Ammonia | 1. SOCl₂ 2. NH₃ | 3-Amino-6-methylpicolinamide |

| Methylamine | 1. (COCl)₂ 2. CH₃NH₂, Et₃N | 3-Amino-N,6-dimethylpicolinamide |

| Aniline | EDC, HOBt, DMF | 3-Amino-6-methyl-N-phenylpicolinamide |

Pyridine Ring Modifications and Substitutions

The pyridine ring of this compound is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. uoanbar.edu.iq The presence of the electron-donating amino and methyl groups, however, can activate the ring towards certain transformations.

Halogenation

Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions. uoanbar.edu.iq However, for certain substituted pyridines, selective halogenation is achievable. A notable method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nsf.govchemrxiv.org This approach can temporarily transform the electron-deficient pyridine into a more reactive acyclic intermediate that undergoes regioselective halogenation under mild conditions. nsf.govchemrxiv.org While this method is general for pyridines, its applicability to this compound would depend on the compatibility of the other functional groups.

Another potential route to halogenated derivatives is through the Sandmeyer reaction on the 3-amino group, as detailed in section 2.2.1. This would be a more direct and likely higher-yielding method for introducing halogens at the 3-position.

Other Substitutions

The reactivity of the pyridine ring in this compound towards other electrophilic aromatic substitutions like nitration and sulfonation is expected to be low due to the electron-withdrawing nature of the nitrogen heteroatom and the carboxylic acid group. uoanbar.edu.iq However, the activating effect of the amino and methyl groups might allow for some substitution under specific conditions, likely directed to the positions ortho and para to the amino group.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 6 Methylpicolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 3-Amino-6-methylpicolinic acid, the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, the carboxylic acid (COOH) proton, and the methyl (CH₃) protons will each have characteristic chemical shifts (δ), typically reported in parts per million (ppm). oregonstate.edu

The pyridine ring contains two aromatic protons. Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, these protons are expected to be deshielded and appear downfield in the spectrum. The amino group, being an electron-donating group, will have an opposing effect, shielding the adjacent protons. The specific positions of these protons (at C4 and C5) result in distinct chemical shifts. The methyl group protons are typically found in the upfield region of the spectrum. The protons of the amine and carboxylic acid groups are exchangeable and may appear as broad signals or may not be observed depending on the solvent and concentration.

For a closely related derivative, ethyl 3-amino-6-methylpicolinate, the signals for the two aromatic protons appear as doublets, confirming their coupling to each other. dtic.mil The expected chemical shifts for this compound are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H-4 | ~7.0-7.5 | Doublet (d) |

| H-5 | ~6.5-7.0 | Doublet (d) |

| -CH₃ | ~2.3-2.6 | Singlet (s) |

| -NH₂ | Variable (Broad) | Singlet (s) |

| -COOH | Variable (Broad) | Singlet (s) |

| Note: Expected values are based on general principles and data from similar structures. Actual values can vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. oregonstate.edu The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The pyridine ring has five carbon atoms, four of which are part of the aromatic system and one substituted with the methyl group. The C2 carbon, bonded to the carboxylic acid group and the ring nitrogen, is expected to be significantly downfield. The C6 carbon, attached to the methyl group and adjacent to the nitrogen, will also be downfield. The C3 carbon, bearing the amino group, will be influenced by its electron-donating nature. The carbon of the carboxylic acid group (-COOH) will appear at the most downfield region of the spectrum (~165-185 ppm), while the methyl carbon (-CH₃) will be found in the most upfield region (~15-25 ppm). oregonstate.edu

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | ~160-165 |

| C3 | ~145-150 |

| C4 | ~115-120 |

| C5 | ~110-115 |

| C6 | ~155-160 |

| -COOH | ~167-170 |

| -CH₃ | ~20-25 |

| Note: Expected values are based on general principles and data from similar structures. Actual values can vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent relationship. youtube.comyoutube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (¹J coupling). sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal for the methyl group would show a correlation to the methyl carbon signal, and the H-4 and H-5 proton signals would correlate to the C-4 and C-5 carbon signals, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.edu This is particularly useful for connecting different parts of the molecule and for identifying quaternary (non-protonated) carbons. magritek.com For this compound, key HMBC correlations would include:

The methyl protons (-CH₃) showing a correlation to the C6 and C5 carbons.

The H-4 proton showing correlations to C2, C3, and C5.

The H-5 proton showing correlations to C3, C4, and C6.

Crucially, correlations from the aromatic protons to the carboxylic carbon (C2) would firmly establish the position of the acid group.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, validate its molecular formula, and gain structural information through analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Mass Spectrometry (HRESI-MS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements of the molecular ion. rsc.org This accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound.

For this compound (C₇H₈N₂O₂), the expected exact masses for the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ can be calculated.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.0659 |

| [M-H]⁻ | C₇H₇N₂O₂⁻ | 151.0513 |

Observing a peak in the HRESI-MS spectrum that matches one of these calculated values to within a very small tolerance (typically < 5 ppm) provides strong evidence for the molecular formula of the compound.

The fragmentation pattern in ESI-MS/MS provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of water (H₂O) from the carboxylic acid, and the loss of carbon dioxide (CO₂) via decarboxylation, which is a characteristic fragmentation for carboxylic acids. libretexts.org The loss of the amino group or parts of the pyridine ring can also occur. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds in a mixture. It is frequently used to assess the purity of a synthesized compound.

Due to the polar nature of the amino and carboxylic acid groups, this compound is not sufficiently volatile for direct GC-MS analysis. sigmaaldrich.comnih.gov Therefore, a derivatization step is required to convert the polar functional groups into less polar, more volatile moieties. Common derivatization strategies for amino acids include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the acidic protons on the -COOH and -NH₂ groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Esterification followed by Acylation: A two-step process can be employed where the carboxylic acid is first converted to an ester (e.g., a methyl ester), and the amino group is then acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized target compound from any impurities. The mass spectrometer then provides a mass spectrum for each separated component. A pure sample of derivatized this compound should result in a single major peak in the chromatogram. researchgate.net The mass spectrum of this peak can be used to confirm the identity of the derivative, and the area of the peak relative to any other peaks provides a quantitative measure of the sample's purity. nih.govhud.ac.uk

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is a crucial tool for identifying functional groups and probing the dynamics of a molecule. By analyzing the vibrations of chemical bonds, which occur at specific, characteristic frequencies, one can obtain a molecular fingerprint.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. wiley.com The resulting spectrum provides extensive information about the functional groups present. utdallas.edu For this compound, the spectrum is expected to display a combination of features characteristic of its primary amine, carboxylic acid, and substituted pyridine ring components.

The presence of a carboxylic acid group gives rise to a very strong and characteristically broad absorption band for the O-H stretching vibration, typically spanning a wide range from 2800 to 3500 cm⁻¹. utdallas.edu The C=O (carbonyl) stretch from the carboxylic acid is expected to appear as a strong, sharp peak around 1710 cm⁻¹. utdallas.edu

The primary amine (-NH₂) group is identified by N-H stretching vibrations. Primary amines typically show two distinct bands in the region of 3100 to 3500 cm⁻¹, one for the symmetric and one for the asymmetric stretching mode. utdallas.edu Furthermore, the IR spectra of metal complexes with related picolinic acid ligands have been analyzed to confirm the coordination of the ligand to the metal ions. bohrium.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2800 - 3500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Primary Amine | N-H stretch | 3100 - 3500 | Medium (two bands) |

| Aromatic Ring | C-H stretch | >3000 | Medium to Weak |

| Aromatic Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. wiley.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. wiley.com This makes it particularly useful for observing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the pyridine ring and the carbon backbone. Aromatic amino acids like tyrosine and tryptophan show distinct Raman bands that are sensitive to their local environment. horiba.com Similarly, the pyridine ring of this compound would produce strong Raman signals. The technique can be used to monitor amino acids in various processes. nih.gov Shifts in Raman peak positions can indicate the presence of strain within a crystal lattice. spectroscopyonline.com Although specific Raman data for this compound are not widely published, its application would provide valuable insights into its molecular structure and intermolecular interactions. horiba.com

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. ijnrd.org This technique is primarily used to study molecules containing chromophores—parts of a molecule that absorb light. ijnrd.org

In this compound, the pyridine ring is the principal chromophore. It undergoes π → π* and n → π* electronic transitions upon absorption of UV light. The presence of substituents on the ring—the amino (-NH₂) group and the methyl (-CH₃) group—act as auxochromes, which can modify the absorption characteristics. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths.

Studies on related compounds, such as europium(III) complexes with 3-aminopicolinic acid derivatives, have shown strong absorption in the UV range and intense emission, highlighting the role of the substituted picolinic acid ligand in the photophysical properties. researchgate.net The exact λmax values for this compound would depend on factors like solvent polarity. This technique is valuable for both qualitative and quantitative analysis. ijnrd.org

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

For a molecule like this compound, which is an amino acid derivative, single-crystal XRD would definitively establish its zwitterionic or neutral form in the solid state. nih.gov The analysis would also precisely measure the planarity of the pyridine ring and the orientation of the carboxyl and amino substituents.

The crystal structure of this compound is expected to be dominated by a network of strong intermolecular interactions, which dictate the molecular packing. mdpi.com The molecule contains functional groups capable of acting as both hydrogen bond donors and acceptors.

Hydrogen Bonding: The carboxylic acid group (-COOH) is an excellent hydrogen bond donor (O-H) and acceptor (C=O). The primary amine group (-NH₂) is a good hydrogen bond donor (N-H). This allows for the formation of robust hydrogen-bonding networks, such as R₂²(8) synthons typical of carboxylic acid dimers, or catemeric chains involving both the acid and amine groups. These interactions are the primary forces governing the crystal structure of amino acids. nih.gov

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. These interactions, where the planes of the rings stack on top of each other, contribute significantly to the stability of the crystal packing. semanticscholar.org

Tools like Hirshfeld surface analysis can be used to visualize and quantify these varied intermolecular interactions, providing a detailed picture of the crystal's supramolecular architecture. rsc.orgnih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance in Crystal Packing |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O or Amino N | Primary, structure-directing |

| Hydrogen Bond | Amino N-H | Carboxyl C=O or Amino N | Primary, structure-directing |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Secondary, stabilizing |

| van der Waals | All atoms | All atoms | General, space-filling |

Mechanistic Investigations Pertaining to 3 Amino 6 Methylpicolinic Acid Chemical Reactivity

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is crucial for the controlled synthesis of derivatives of 3-Amino-6-methylpicolinic acid. The electronic nature of the substituents and the pyridine (B92270) nitrogen dictates the regioselectivity and rate of these transformations.

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, the presence of strong electron-donating groups like the amino (-NH₂) and methyl (-CH₃) groups in this compound counteracts this deactivation. These groups activate the ring towards electrophilic attack, primarily at the positions ortho and para to themselves.

The mechanism of EAS proceeds in two steps:

Attack by the nucleophilic π-system of the aromatic ring on an electrophile (E⁺) . This is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore aromaticity. This step is fast. masterorganicchemistry.com

For this compound, the activating groups direct incoming electrophiles. The amino group at position 3 and the methyl group at position 6 strongly activate the ring. Their combined directing effects would favor substitution at positions 4 and 5. Studies on other activated picolinic acid derivatives with electron-donating groups support this reactivity pattern. For instance, in flavin-catalyzed hydroxylation, which proceeds via an electrophilic mechanism, 3-aminopicolinic acid shows complete conversion, indicating high reactivity towards electrophiles. acs.org The reaction involves the attack of a flavin peroxide electrophile to form a resonance-stabilized arenium ion, which then undergoes decarboxylation and deprotonation to yield the hydroxylated product. acs.org This suggests that for this compound, electrophilic attack is a viable synthetic pathway, with the regiochemical outcome determined by the powerful activating effects of the amino and methyl groups.

Halogenation of aromatic rings can occur via two primary pathways: electrophilic (polar) substitution or free-radical substitution. numberanalytics.com

Polar (Electrophilic) Halogenation : This pathway is typical for aromatic systems and involves an electrophilic halogen species (e.g., Br⁺). The reaction proceeds through the two-step EAS mechanism described above. masterorganicchemistry.com For this compound, the electron-rich ring is susceptible to this pathway, especially with catalysts that polarize the halogen molecule (e.g., Lewis acids). The regioselectivity would be governed by the activating substituents.

Radical Halogenation : This mechanism involves the homolytic cleavage of the halogen molecule (e.g., Br₂) by heat or UV light to generate halogen radicals (Br•). studyorgo.com The radical then abstracts a hydrogen atom from the substrate to form a substrate radical, which reacts with another halogen molecule to propagate the chain reaction. studyorgo.com While common for alkanes, radical halogenation on aromatic C-H bonds is less frequent unless under specific conditions. However, the methyl group at position 6 provides a site for benzylic-type radical halogenation.

The choice between a polar and a radical pathway depends on the reaction conditions. The use of light or a radical initiator would favor a radical mechanism, likely resulting in substitution on the methyl group. youtube.com In contrast, the use of a Lewis acid catalyst in the dark would favor an electrophilic attack on the pyridine ring. The high reactivity and selectivity of bromine radicals compared to chlorine radicals are well-documented; bromine is more selective for the most stable radical intermediate. youtube.commasterorganicchemistry.com In the case of this compound, this would translate to a high preference for substitution at the benzylic position (the methyl group) under radical conditions.

The kinetic isotope effect (KIE) is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. princeton.edulibretexts.org

While specific KIE studies on the electrophilic substitution or halogenation of this compound are not widely available, data from analogous systems provide insight. For the decarboxylation of 3-hydroxypicolinic acid, a close analog, a ¹³C KIE of 2.0% was observed in the pH range where the Hammick ylide mechanism dominates. researchgate.net This significant KIE confirms that the cleavage of the carbon-carboxyl bond is part of the rate-determining step. In the higher acidity region, where a protonation mechanism is operative, the KIE drops to 1.3%, suggesting that while C-C bond breaking is still rate-determining, other factors are at play. researchgate.net

For a typical electrophilic aromatic substitution, cleavage of the C-H bond occurs in the fast, second step, so a primary deuterium (B1214612) KIE (kH/kD) is generally not observed. masterorganicchemistry.com However, if C-H bond cleavage were to become rate-limiting, a significant KIE would be expected.

Table 1: Kinetic Isotope Effects in the Decarboxylation of 3-Hydroxypicolinic Acid

| Reaction Condition (Mechanism) | Isotope | Kinetic Isotope Effect (KIE) | Implication |

|---|---|---|---|

| Low Acidity (Ylide Mechanism) | ¹³C | 2.0% | C-C bond cleavage is rate-determining. researchgate.net |

| High Acidity (Protonation Mechanism) | ¹³C | 1.3% | Decarboxylation of the protonated intermediate is rate-determining. researchgate.net |

| Intermediate Region | ¹³C | 0.4% | Transition between mechanisms. researchgate.net |

Decarboxylation Mechanisms of Aminopicolinic Acids

The decarboxylation of picolinic acids is a well-studied reaction. Most substituted picolinic acids decarboxylate via the Hammick mechanism, which involves the formation of a zwitterion that loses CO₂ to form a nitrogen ylide. cdnsciencepub.comwikipedia.org However, 3-amino- and 3-hydroxypicolinic acids exhibit distinct behavior. cdnsciencepub.comresearchgate.net

Studies on the decarboxylation of 3-aminopicolinic acid in aqueous solution show a complex dependence on pH. researchgate.netcdnsciencepub.com Unlike other picolinic acids where the maximum reaction rate occurs at the isoelectric point (the concentration maximum of the zwitterionic species), the rate profile for 3-aminopicolinic acid shows a maximum at a much higher acidity. researchgate.netcdnsciencepub.comresearchgate.net

This observation suggests a dual-mechanism pathway:

At high acidity (low pH) : The dominant mechanism involves an initial protonation of the ring, likely at the carbon atom bearing the carboxyl group (C2). researchgate.netresearchgate.net This protonated intermediate then undergoes decarboxylation. This mechanism is analogous to the decarboxylation of anthranilic and salicylic (B10762653) acids. researchgate.netcdnsciencepub.com

The pseudo-first-order rate constants for the decarboxylation of 3-aminopicolinic acid were determined at 150 °C, revealing a rate profile with a maximum at an acidity well above the isoelectric point, supporting the ring-protonation mechanism. researchgate.netresearchgate.net

Table 2: pH-Dependence of Decarboxylation Mechanism for Aminopicolinic Acids

| Acidity Condition | Dominant Species | Proposed Mechanism | Relative Rate |

|---|---|---|---|

| Low Acidity (pH near isoelectric point) | Zwitterion | Hammick Ylide Formation | Moderate (Shoulder on rate profile) researchgate.net |

| High Acidity (pH << isoelectric point) | Ring-Protonated Cation | Electrophilic Substitution by Proton (SEAr) | Maximum Rate researchgate.netcdnsciencepub.com |

The solvent plays a critical role in the decarboxylation of picolinic acids, particularly for their anionic forms (picolinates). The decarboxylation of picolinate (B1231196) anions appears to be uniquely facilitated by aqueous solvents. cdnsciencepub.com It has been proposed that water forms a hydrogen-bonded bridge between the carboxylate oxygen and the ring nitrogen. cdnsciencepub.comresearchgate.net As the C-C bond breaks, a proton is transferred from the water molecule to the nitrogen, forming a nitrogen-hydrogen bond and facilitating the reaction through an ylide intermediate. cdnsciencepub.comresearchgate.net This pathway provides a lower energy route than the formation of a highly unstable 2-pyridyl carbanion.

Significantly, 3-substituents, including the amino group, inhibit the decarboxylation of the picolinate anion. cdnsciencepub.com This is thought to be a steric effect, where the substituent interferes with the necessary approach and orientation of solvent water molecules required to form the hydrogen-bonded bridge. cdnsciencepub.com This inhibitory effect is in stark contrast to the behavior of the neutral acid forms, where 3-substituents generally accelerate decarboxylation by sterically hindering coplanarity between the carboxyl group and the pyridine ring, which weakens the C-C bond. cdnsciencepub.comresearchgate.net

Mechanistic Aspects of Ligand-Metal Coordination

The coordination of this compound to metal centers is a multifaceted process governed by the interplay of electronic and steric factors inherent to the ligand structure. The presence of three distinct donor sites—the pyridine ring nitrogen, the carboxylate group, and the amino group—allows for a variety of binding modes, leading to the formation of complexes with diverse geometries and stabilities. The mechanistic understanding of how this ligand binds to metal ions and how it is exchanged with other species in solution is fundamental to predicting its behavior in various chemical and biological systems.

Chelation Dynamics and Ligand Exchange Processes

The process of chelation, where the ligand binds to a metal ion through multiple donor atoms to form a ring structure, is a critical aspect of its coordination chemistry. For this compound, the primary chelation is anticipated to occur through the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered ring. The amino group can also participate in coordination, potentially leading to the formation of ternary complexes or influencing the stability and geometry of the primary complex.

Ligand exchange reactions, where a coordinated ligand is replaced by another ligand from the solution, are crucial for understanding the reactivity of metal complexes. These processes can occur through various mechanisms, including associative, dissociative, or interchange pathways. The kinetics of these reactions are influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of both the entering and leaving ligands. inorgchemres.orgru.nl

In the context of biological systems, ligand exchange with endogenous molecules such as amino acids or proteins is a key determinant of the bioavailability and mechanism of action of metal-based compounds. u-szeged.hu The study of ternary complex formation, involving the metal ion, this compound, and a secondary ligand (like an amino acid), can provide valuable information on these interactions. Potentiometric studies on related systems, such as Cu(II) and Ni(II) complexes with 6-methylpicolinic acid and various amino acids, have revealed that the formation of ternary chelates often proceeds through stepwise equilibria. niscpr.res.in

To provide a more concrete understanding, the following table summarizes typical data that would be determined in studies of ligand-metal coordination, though specific values for this compound are not currently available in the literature.

| Parameter | Description | Typical Method of Determination |

| Stability Constant (log K) | A measure of the strength of the interaction between the ligand and a metal ion to form a complex. Higher values indicate greater stability. | Potentiometry, Spectrophotometry |

| Rate Constant (k) | A measure of the speed of a ligand exchange reaction. | Stopped-flow Spectroscopy, NMR |

| Activation Parameters (ΔH‡, ΔS‡) | Thermodynamic parameters that provide insight into the mechanism of a reaction (e.g., associative vs. dissociative). | Temperature-dependent kinetic studies |

| Coordination Geometry | The spatial arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar). | X-ray Crystallography, Spectroscopic methods (UV-Vis, EPR) |

Further experimental research is necessary to fully elucidate the chelation dynamics and ligand exchange processes specific to this compound and its metal complexes. Such studies would involve a combination of kinetic and thermodynamic measurements, as well as structural characterization of the resulting complexes.

Ligand Chemistry and Coordination Complexes of 3 Amino 6 Methylpicolinic Acid

Synthesis and Characterization of Metal Chelates with 3-Amino-6-methylpicolinic Acid

The synthesis of metal chelates with this compound is anticipated to follow established methods for similar aminopicolinic acid ligands. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting metal complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction, to determine their composition and structure.

Transition metal complexes of picolinic acid and its derivatives are widely studied for their interesting magnetic, electronic, and structural properties. The synthesis of copper(II), cobalt(II), nickel(II), and zinc(II) complexes with this compound would likely result in compounds with varying coordination numbers and geometries.

For instance, copper(II) complexes with related picolinic acid derivatives often exhibit distorted octahedral or square pyramidal geometries. A study on a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline, [Cu(6-OHpic)₂(3-pic)₂], revealed a tetragonally compressed octahedral coordination environment. srce.hr The synthesis involved the recrystallization of a precursor complex from 3-picoline. srce.hr It is plausible that similar synthetic strategies could be employed for this compound.

Cobalt(II) and nickel(II) complexes with substituted pyridine (B92270) ligands have been shown to form tetrahedral or octahedral geometries depending on the specific ligands and reaction conditions. For example, cobalt(II) and zinc(II) thiocyanate (B1210189) complexes with 2-methylpyridine, 2-bromopyridine, and 2-chloropyridine (B119429) resulted in tetrahedral complexes of the formula M(NCS)₂L₂. rsc.org In contrast, nickel(II) complexes with certain N-phenethyl-iminodiacetate-like ligands adopt a distorted octahedral geometry. niscpr.res.in

Zinc(II) complexes with various amino acids have been synthesized and structurally characterized. These complexes often exhibit tetrahedral or distorted octahedral geometries. For example, zinc(II) complexes with several proteinogenic amino acids were synthesized via reaction with zinc hydroxide (B78521) or a zinc salt, yielding compounds of the general formula [Zn(AA)₂]. nih.gov X-ray crystallography revealed that most of these complexes form five-membered chelate rings through coordination of the amino and carboxylate groups. nih.gov

Table 1: Representative Transition Metal Complexes with Related Picolinic Acid Derivatives

| Metal Ion | Ligand | Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | 6-Hydroxypicolinic acid, 3-Picoline | [Cu(6-OHpic)₂(3-pic)₂] | Tetragonally compressed octahedral | srce.hr |

| Cobalt(II) | 2-Methylpyridine | Co(NCS)₂(2-methylpyridine)₂ | Tetrahedral | rsc.org |

| Nickel(II) | N-(p-Methoxy-phenethyl)-iminodiacetic acid | [Ni(MOpheida)(H₂O)₃] | Distorted octahedral | niscpr.res.in |

Note: This table presents data for complexes with ligands structurally related to this compound due to the limited availability of data for the specific compound of interest.

The coordination chemistry of lanthanide ions with picolinic acid derivatives is of particular interest due to the potential luminescent properties of the resulting complexes. The synthesis of lanthanide complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in solution.

Research on the spectroscopic properties of lanthanide(III) complexes with the related ligand 4-amino-6-methylpicolinic acid N-oxide has provided valuable insights. researchgate.net Luminescence studies of the europium(III) complex indicated a 1:3 metal-to-ligand molar ratio, with three water molecules remaining in the inner coordination sphere. researchgate.net The synthesis and characterization of europium(III) and terbium(III) complexes with a novel aromatic carboxylic acid ligand also demonstrated the formation of stable complexes with interesting luminescent properties. nih.gov

Gadolinium(III) complexes are of interest for applications in magnetic resonance imaging (MRI). The synthesis of gadolinium(III) complexes with simple organic acids like oxalic, glycolic, and malic acid has been studied in aqueous solution. researchgate.net These studies help in understanding the stability and speciation of gadolinium complexes in solution. A gadolinium(III) complex with a diethylenetriamine (B155796) derivative was found to have an octadentate ligand and a coordinated water molecule. nih.gov

Table 2: Luminescence Properties of a Europium(III) Complex with a Related Ligand

| Ligand | Metal Ion | Molar Ratio (Metal:Ligand) | Inner Sphere Water Molecules | Reference |

|---|

Note: This table is based on data for a structurally similar ligand due to the absence of specific data for this compound.

Elucidation of Coordination Modes and Geometries in Metal Complexes

The coordination behavior of this compound is expected to be dominated by the interplay of its three potential donor sites: the pyridine nitrogen, the carboxylate oxygen, and the amino nitrogen. The resulting coordination modes and geometries are influenced by the nature of the metal ion, the steric and electronic effects of the ligand's substituents, and the reaction conditions.

The most common coordination mode for picolinic acid and its derivatives is N,O-bidentate chelation, where the ligand binds to a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. sjctni.edupurdue.edu This mode of coordination is well-documented for a wide range of transition metal and lanthanide complexes. For example, in the copper(II) complex with 6-hydroxypicolinic acid, the ligand acts as an N,O-bidentate chelating agent. srce.hr Similarly, zinc(II) complexes with various amino acids demonstrate this bidentate coordination, leading to the formation of five-membered chelate rings. nih.gov

The presence of the amino group at the 3-position of the pyridine ring introduces an additional potential coordination site and can influence the electronic properties of the ligand. Depending on the metal ion and steric factors, the amino group could either remain uncoordinated or participate in binding, potentially leading to tridentate coordination.

For many transition metal complexes, a coordination number of six is common, often resulting in an octahedral geometry. However, due to factors such as the Jahn-Teller effect (common in copper(II) complexes) or steric constraints imposed by the ligands, this octahedral geometry is often distorted. fiveable.meiitk.ac.inresearchgate.netwikipedia.orgroaldhoffmann.com Distorted octahedral geometries have been observed in numerous complexes with picolinic acid derivatives and other related ligands. srce.hrniscpr.res.in

For instance, the copper(II) complex [Cu(6-OHpic)₂(3-pic)₂] exhibits a tetragonally compressed octahedral geometry. srce.hr Nickel(II) complexes with L-amino-acid-derived ligands have also been reported to form octahedral structures. nih.gov Gallium(III) complexes with dipicolinic acid have been shown to form distorted octahedral geometries where the ligand acts in a tridentate fashion. nih.gov The specific coordination polyhedron adopted by a metal complex of this compound would depend on the stoichiometry of the complex and the preference of the metal ion for a particular coordination number and geometry.

Biological Activities and Biochemical Interactions of 3 Amino 6 Methylpicolinic Acid and Its Derivatives

Antimicrobial Efficacy Investigations

Picolinic acid, a catabolite of the amino acid tryptophan, and its derivatives have demonstrated notable antimicrobial properties. The structural features of 3-Amino-6-methylpicolinic acid, including the pyridine (B92270) ring, the carboxylic acid group, the amino group at the 3-position, and the methyl group at the 6-position, are all expected to influence its interaction with microbial targets.

Research on related pyridine carboxylic acid derivatives has revealed a spectrum of antibacterial activity. The mode of action is often attributed to the chelation of essential metal ions required for bacterial growth and enzymatic activity, as well as the disruption of cellular processes.

Structure-activity relationship studies on similar compounds, such as picolinamides, have shown that substitutions on the pyridine ring can significantly impact antibacterial potency and selectivity. For instance, certain substitutions can enhance activity against specific pathogens like Clostridioides difficile while having minimal effect on other gut microbiota mdpi.com. Pyridonecarboxylic acids, another class of related compounds, have also demonstrated broad-spectrum antibacterial activity, with substitutions at various positions on the ring system influencing their efficacy against both Gram-positive and Gram-negative bacteria nih.govnih.gov. The introduction of an amino group, as seen in this compound, can further modulate the electronic properties and binding capabilities of the molecule, potentially enhancing its antibacterial effects.

Table 1: Antibacterial Activity of Selected Pyridine Carboxylic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Picolinamide (B142947) 87 | Clostridioides difficile | 0.125 | mdpi.com |

| Picolinamide 87 | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | mdpi.com |

| Enoxacin (B1671340) (a pyridonecarboxylic acid) | Staphylococcus aureus 209P JC-1 | Potent (exact MIC not specified) | nih.gov |

| Enoxacin (a pyridonecarboxylic acid) | Escherichia coli NIHJ JC-2 | Potent (exact MIC not specified) | nih.gov |

| 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylic acid | Staphylococcus aureus 50774 | More active than enoxacin in vivo | nih.gov |

| 2-amino-3-cyanopyridine derivative 2c | Staphylococcus aureus | 0.039 | mdpi.com |

| 2-amino-3-cyanopyridine derivative 2c | Bacillus subtilis | 0.039 | mdpi.com |

MIC = Minimum Inhibitory Concentration

The antifungal potential of pyridine-containing compounds has also been an area of active research. The mechanisms underlying their antifungal action are thought to involve the disruption of fungal cell membrane integrity, inhibition of essential enzymes, and interference with nutrient uptake.

Studies on aminobenzoic acid derivatives have shown efficacy against fungal pathogens like Candida albicans, including strains resistant to conventional antifungal agents mdpi.com. These derivatives have been observed to act synergistically with existing antifungal drugs, suggesting a potential for combination therapies mdpi.com. The presence of an amino group in the structure of this compound suggests that it could exhibit similar antifungal properties by interacting with fungal cell wall components or intracellular targets. Research on aminothioxanthones and other heterocyclic systems has also identified compounds with significant activity against a range of fungal species, including Aspergillus fumigatus and Trichophyton rubrum mdpi.com.

Table 2: Antifungal Activity of Selected Heterocyclic Compounds

| Compound/Derivative | Fungal Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one | Cryptococcus neoformans CECT 1078 | 8-32 | mdpi.com |

| 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one | Trichophyton rubrum FF5 | 8-32 | mdpi.com |

| 2-aminobenzoic acid derivative 1 | Candida albicans (FLC-resistant) | Synergistic with Fluconazole | mdpi.com |

| 2-aminobenzoic acid derivative 2 | Candida albicans (FLC-resistant) | Synergistic with Fluconazole | mdpi.com |

MIC = Minimum Inhibitory Concentration, FLC = Fluconazole

Anti-inflammatory Properties Research

The pyridine carboxylic acid scaffold is present in a number of compounds with recognized anti-inflammatory effects. The anti-inflammatory activity of these molecules is often linked to their ability to modulate the production and activity of pro-inflammatory mediators.

Derivatives of pyridine carboxylic acid have been shown to influence key inflammatory pathways. For example, some imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation mdpi.com. The inhibition of COX-2 is a common mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the general class of phenolic compounds, which includes structures with hydroxyl groups attached to an aromatic ring, can modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway mdpi.com. The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins nih.gov. While this compound is not a phenol, the presence of the nitrogen-containing aromatic ring with an amino substituent could lead to interactions with similar cellular targets involved in inflammatory responses. Plant-derived bioactive peptides containing specific amino acids have also been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β. The amino acid moiety in this compound could contribute to similar modulatory effects on cytokine production.

Cytotoxicity and Anticancer Potential Studies

The evaluation of pyridine derivatives for their cytotoxic and anticancer properties is an expanding area of research. The structural features of these compounds allow for diverse interactions with biological macromolecules in cancer cells, leading to antiproliferative and apoptotic effects.

Various derivatives of aminopyridine and picolinic acid have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. For instance, amino acid conjugates of aminothiazole and aminopyridine have shown potential as anticancer agents, with some derivatives exhibiting significant cytotoxic activities against ovarian cancer cell lines. Metal complexes of picolinic acid derivatives have also been investigated, with some rhenium(I) tricarbonyl complexes showing cytotoxicity against cervical and lung cancer cell lines.

The proposed mechanisms of action for the anticancer effects of these compounds are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival. The amino and carboxylic acid functional groups on this compound provide sites for potential interactions with biological targets such as enzymes and receptors within cancer cells.

Table 3: Cytotoxic Activity of Selected Aminopyridine and Picolinic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Sulfonyl-α-L-amino acid derivative 3 | MCF7 (Breast) | 90.9 µg/mL | |

| Sulfonyl-α-L-amino acid derivative 3 | PaCa2 (Pancreatic) | 69.5 µg/mL | |

| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical) | 15.8 ± 4.9 µg/mL | |

| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung) | 20.9 ± 0.8 µg/mL | |

| Aminated Quinolinequinone (AQQ6) | DU-145 (Prostate) | Good cytotoxicity (exact IC₅₀ not specified) |

IC₅₀ = Half-maximal inhibitory concentration

Inhibition of Specific Molecular Targets (e.g., Topoisomerase I, PI3K)

The direct inhibitory effects of this compound on key molecular targets such as Topoisomerase I (TopI) and Phosphoinositide 3-kinase (PI3K) are not extensively documented in current research. Topoisomerase inhibitors, which interfere with the enzymes that manage DNA topology, are crucial in anticancer therapies. wikipedia.orgnih.govmdpi.com Similarly, PI3K inhibitors are a significant class of drugs targeting cell signaling pathways often dysregulated in cancer. nih.govbiorxiv.org

While direct evidence is lacking for this compound, broader studies on related picolinic acid derivatives have shown activity against other kinases. For instance, certain novel picolinic acid derivatives have been synthesized and evaluated for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, with some compounds showing cytotoxic effects against human cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer). pensoft.netconsensus.app One such derivative demonstrated a half-maximal growth inhibitory concentration (GI₅₀) of 99.93 µM against A549 cells. pensoft.net This suggests that the picolinic acid scaffold is a viable starting point for developing kinase inhibitors, although its specific activity towards PI3K remains to be thoroughly investigated.

Enzyme Inhibition and Receptor Binding Studies

Interaction with Enzymes in Metabolic Pathways

A significant biochemical interaction of a closely related analogue, 3-aminopicolinic acid, involves the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), a key enzyme in the metabolic pathway of gluconeogenesis. wikipedia.org Research has shown that 3-aminopicolinic acid acts as an activator of PEPCK. It is thought to stimulate gluconeogenesis by facilitating the Fe²⁺ activation of the enzyme. This action may mimic the physiological role of the natural ferroactivator protein. In studies with rats, administration of 3-aminopicolinate led to an increased rate of glucose synthesis from precursors like alanine (B10760859) and lactate. nih.gov

Interestingly, a minor structural modification—substituting the amino group with a sulfhydryl group—dramatically reverses this effect. The compound 3-mercaptopicolinic acid (3-MPA) is a known inhibitor of PEPCK. nih.govresearchgate.net This highlights a sensitive structure-activity relationship where the nature of the substituent at the 3-position of the picolinic acid ring dictates whether the molecule activates or inhibits this crucial metabolic enzyme.

Binding Affinity with Biological Receptors

Derivatives of picolinic acid have been extensively studied as synthetic auxin herbicides, and their mode of action involves binding to specific biological receptors in plants. nih.govresearchgate.net These compounds have been shown to bind to the auxin receptor F-box protein 5 (AFB5), which is a component of the ubiquitin-proteasome pathway involved in auxin signaling. nih.govnih.gov This binding is distinct from that of other auxins like indole-3-acetic acid (IAA), which primarily bind to the TIR1 receptor. nih.govacs.org

The binding of picolinic acid derivatives to the AFB5 receptor initiates a cascade of events that lead to herbicidal effects. Molecular docking studies have been employed to understand the interaction between these compounds and the AFB5 receptor, revealing the specific binding modes that contribute to their activity. nih.gov The affinity for this receptor class underscores the potential for picolinic acid derivatives to act as potent and selective modulators of specific receptor pathways.

Modulation of Zinc Finger Protein Activity

Direct modulation of zinc finger protein activity by this compound has not been explicitly demonstrated. However, a plausible mechanism for interaction can be inferred from the fundamental chemistry of picolinic acid and the structure of zinc finger proteins. Zinc finger domains are common structural motifs in proteins that require the coordination of a zinc ion to maintain their three-dimensional fold, which is essential for their function in DNA binding and protein-protein interactions. nih.govyoutube.comyoutube.com

Picolinic acid is a known chelator of divalent metal ions, including zinc. Studies have investigated the bioavailability of zinc from zinc picolinate (B1231196) complexes in dietary supplements. nih.gov This established affinity for zinc ions suggests that picolinic acid and its derivatives could potentially modulate the activity of zinc finger proteins by interfering with the availability or coordination of the essential zinc ion within the protein structure. Disruption of this zinc coordination would unfold the domain and abrogate its biological function.

Structure-Activity Relationship (SAR) Studies in Drug Design and Development

Correlating Structural Modifications with Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the picolinic acid scaffold, extensive SAR studies have been conducted, particularly in the context of their development as herbicides. nih.govresearchgate.net These studies have systematically explored how modifications to the picolinic acid ring affect herbicidal potency.

Key findings from these SAR studies indicate that:

Substitution at the 6-position: Replacing the chlorine atom at the 6-position of older picolinic acid herbicides with aryl groups, such as a substituted pyrazolyl ring, can significantly enhance herbicidal activity. nih.govnih.gov

Substitution on the Pyridine Ring: Halogenation (e.g., with chlorine and fluorine) at the 3- and 5-positions of the picolinic acid ring is a common feature in potent herbicidal derivatives. researchgate.net

These SAR studies have led to the development of new-generation picolinate herbicides with improved activity spectra. nih.gov Similar SAR principles have been applied to develop picolinic acid derivatives with other biological activities, such as anticonvulsant properties, where modifications to amide derivatives of picolinic acid were explored to enhance efficacy and duration of action. nih.gov

The following table summarizes the biological activities of various picolinic acid derivatives discussed.

| Compound Class | Biological Target/Receptor | Observed Activity | Reference(s) |

| 3-Aminopicolinic acid | Phosphoenolpyruvate Carboxykinase (PEPCK) | Activation | nih.gov |

| 3-Mercaptopicolinic acid | Phosphoenolpyruvate Carboxykinase (PEPCK) | Inhibition | nih.govresearchgate.net |

| 6-Aryl-Picolinic Acid Derivatives | Auxin Receptor F-box protein 5 (AFB5) | Binding/Agonism (Herbicidal) | nih.govnih.gov |

| Picolinic Acid Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Inhibition (Anticancer) | pensoft.netconsensus.app |

| Picolinic Acid Amide Derivatives | Not Specified (CNS) | Anticonvulsant Activity | nih.gov |

Theoretical and Computational Investigations of 3 Amino 6 Methylpicolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric properties of a molecule with high accuracy. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining ground-state electronic properties. For 3-Amino-6-methylpicolinic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of its atoms. physchemres.org

The geometry optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a local minimum on the potential energy surface. The presence of the amino (-NH2), methyl (-CH3), and carboxylic acid (-COOH) groups on the pyridine (B92270) ring introduces specific electronic and steric effects that influence the final geometry. The amino group acts as an electron-donating group, while the carboxylic acid group is electron-withdrawing, influencing the charge distribution and bond lengths within the pyridine ring.

Below is a table of predicted geometric parameters for this compound based on DFT calculations for analogous substituted pyridine molecules.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Carboxylic Acid) | 1.21 |

| C-O (Carboxylic Acid) | 1.35 | |

| C-N (Amino Group) | 1.37 | |

| C-C (Ring-Methyl) | 1.51 | |

| C-N (Pyridine Ring) | 1.34 | |

| C-C (Pyridine Ring) | 1.39 | |

| Bond Angle (°) | O=C-O (Carboxylic Acid) | 124.5 |

| C-C-N (Amino Group) | 121.0 | |

| C-C-C (Ring-Methyl) | 122.0 | |

| C-N-C (Pyridine Ring) | 117.5 |

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies of the normal modes of vibration. physchemres.orgmdpi.com These predicted frequencies, when properly scaled to account for anharmonicity and basis set limitations, can be correlated with experimental spectral peaks, allowing for a detailed assignment of vibrational modes. nih.gov

For this compound, characteristic vibrational modes are expected for its functional groups. For instance, the C=O stretching vibration of the carboxylic acid group is a strong IR absorber, while the symmetric and asymmetric N-H stretching vibrations of the amino group are also distinctive. Vibrations associated with the pyridine ring and the C-H bonds of the methyl group also appear in specific regions of the spectrum. Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

The following table presents predicted vibrational frequencies for key functional groups of this compound, based on DFT studies of similar molecules. researchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3450 - 3500 | Medium |

| N-H Symmetric Stretch | -NH₂ | 3350 - 3400 | Medium |

| O-H Stretch | -COOH | 3200 - 3400 (broad) | Strong, Broad |

| C-H Stretch (Methyl) | -CH₃ | 2950 - 3000 | Medium |

| C=O Stretch | -COOH | 1700 - 1730 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1450 - 1610 | Medium-Strong |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring, indicating the probable sites for nucleophilic attack. The presence of both electron-donating and electron-withdrawing groups suggests a potentially small HOMO-LUMO gap, which can be indicative of higher chemical reactivity. wuxibiology.com

A table of predicted FMO properties for this compound is provided below, derived from general principles and data on substituted pyridines. mdpi.comresearchgate.net

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.15 | Electron-donating ability (nucleophilic character) |

| LUMO Energy | -1.85 | Electron-accepting ability (electrophilic character) |

| HOMO-LUMO Energy Gap (ΔE) | 4.30 | Indicator of chemical reactivity and kinetic stability |

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a more complex environment, such as in solution or interacting with a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. nih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them. nih.gov

For this compound, docking studies could be performed against potential protein targets, such as histone demethylases or other enzymes that bind pyridine-containing molecules. nih.gov The results would predict the binding pose and estimate the binding energy. Key interactions, such as hydrogen bonds between the carboxylic acid or amino groups and protein residues, or pi-pi stacking between the pyridine ring and aromatic residues like phenylalanine or tyrosine, could be identified. researchgate.net

The following table shows hypothetical molecular docking results for this compound with a generic protein binding site.

| Parameter | Predicted Outcome |

|---|---|